5-(4-Meo-PH)-2H-pyrazole-3-carboxylic acid naphthalen-1-ylmethylene-hydrazide
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Overview
Description
5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid naphthalen-1-ylmethylene-hydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a naphthalen-1-ylmethylene-hydrazide moiety. The combination of these functional groups imparts specific chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid naphthalen-1-ylmethylene-hydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Naphthalen-1-ylmethylene-hydrazide Moiety: This step involves the condensation of naphthaldehyde with hydrazine to form the hydrazone, followed by further reactions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid naphthalen-1-ylmethylene-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid naphthalen-1-ylmethylene-hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid naphthalen-1-ylmethylene-hydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propionic acid naphthalen-1-ylmethylene-hydrazide
- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propionic acid thiophen-2-ylmethylene-hydrazide
- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propionic acid furan-2-ylmethylene-hydrazide
Uniqueness
The uniqueness of 5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid naphthalen-1-ylmethylene-hydrazide lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H18N4O2 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H18N4O2/c1-28-18-11-9-16(10-12-18)20-13-21(25-24-20)22(27)26-23-14-17-7-4-6-15-5-2-3-8-19(15)17/h2-14H,1H3,(H,24,25)(H,26,27)/b23-14+ |
InChI Key |
SENKCBSNQLLFMR-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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